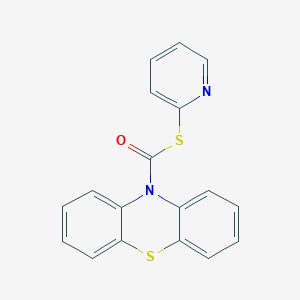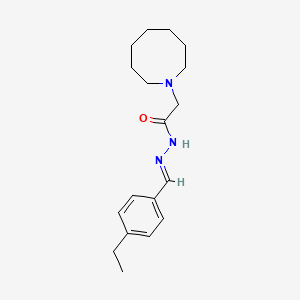
S-2-pyridinyl 10H-phenothiazine-10-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Phenothiazine derivatives, including those similar to S-2-pyridinyl 10H-phenothiazine-10-carbothioate, are synthesized through various methods, including the reaction of isothiocyanate with the carbanion of corresponding cyclic precursors for secondary thioamides, or the reaction of ammonia or an amine with dithio ester prepared from the same precursor for primary, secondary, and tertiary thioamides (Aloup et al., 1987).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be complex, involving various substitutions that influence their chemical and physical properties. For instance, the substitution of the benzene ring with pyridine or pyridinium groups and the introduction of vinyl linkers have been shown to affect the spectral properties of phenothiazine derivatives, leading to potential applications as fluorophore-switching and near-infrared sensor materials (Lin & Chang, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Ranise et al. (1991) describes the synthesis of N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides, showcasing the versatility of phenothiazine derivatives in chemical synthesis. Some of these compounds, particularly the phenothiazine acylthioureas, exhibited in vitro platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid (Ranise et al., 1991).
Pharmaceutical Research
Phenothiazine derivatives have shown promise in pharmaceutical research. Narule et al. (2015) reported on the antioxidant and pharmacological activities of microwave-mediated synthesized phenothiazine derivatives, highlighting their potential in psychiatry as tranquilizers and neuroleptics. These compounds are known for their electron-donating properties and low oxidation potential, making them suitable for radical-cation formation and their use as markers for proteins and DNA (Narule et al., 2015).
Anticancer Activity
Research on new phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, has been conducted to evaluate their anticancer activity. These derivatives were synthesized and showed at least comparable activity against melanoma and breast cancer cell lines to the reference drug cisplatin, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).
Antiviral and Antifungal Activities
Bishnoi et al. (2002) synthesized benzimidazolyl-phenothiazine derivatives and studied their antiviral and antifungal activities. This research demonstrates the broad spectrum of biological activities that phenothiazine derivatives can exhibit, further contributing to their potential therapeutic applications (Bishnoi et al., 2002).
Materials Science Applications
Lin and Chang (2009) investigated vinyl-substituted 10H-phenothiazine derivatives for their spectral properties. They found that these derivatives show variations attributed to intramolecular charge transfer, suggesting potential applications in fluorophore-switching and near-infrared sensor technologies (Lin & Chang, 2009).
Mecanismo De Acción
The mechanism of action of “S-2-pyridinyl 10H-phenothiazine-10-carbothioate” is not clear from the available information. Phenothiazine derivatives have been studied for their interactions with various targets , but it’s unclear if these interactions would apply to “S-2-pyridinyl 10H-phenothiazine-10-carbothioate”.
Propiedades
IUPAC Name |
S-pyridin-2-yl phenothiazine-10-carbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZEMWLZXDFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazin-10-yl 2-pyridylthio ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)


![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
